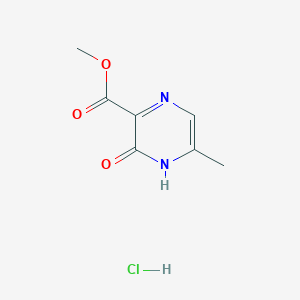

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride

Description

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride: is a chemical compound with significant interest in various scientific fields due to its unique structure and properties. This compound belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

methyl 6-methyl-2-oxo-1H-pyrazine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c1-4-3-8-5(6(10)9-4)7(11)12-2;/h3H,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMOWQVHSZVSHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=O)N1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride typically involves the following steps:

Formation of the Pyrazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazine ring. This can be achieved through the reaction of 2,3-diaminopropanoic acid derivatives with suitable carbonyl compounds under acidic or basic conditions.

Methylation: The next step involves the methylation of the pyrazine ring at the 5-position. This can be done using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Esterification: The carboxyl group at the 2-position is then esterified using methanol and a strong acid catalyst like sulfuric acid.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Continuous Cyclization: Using a flow reactor for the cyclization step to maintain precise control over reaction conditions.

Automated Methylation and Esterification: Automated systems for methylation and esterification to enhance efficiency and reduce human error.

Purification and Crystallization: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products

Oxidation: Formation of 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid.

Reduction: Formation of 5-methyl-3-hydroxy-3,4-dihydropyrazine-2-carboxylate.

Substitution: Formation of 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties, particularly against mycobacterial strains. Recent studies have evaluated its efficacy against various clinically relevant pathogens, including Mycobacterium tuberculosis and non-tuberculous mycobacteria.

Case Study: Antimycobacterial Activity

A study published in the Molecules journal highlighted the synthesis and evaluation of pyrazine derivatives, including methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride. The results indicated that certain derivatives exhibited promising minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, showcasing their potential as effective antimycobacterial agents .

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | 15 | Active against M. aurum |

| Other derivatives | Varies | Comparison against standard drugs |

Pharmacological Potential

The compound's structural characteristics allow it to interact with biological targets effectively. Its pyrazine ring structure is known to enhance lipophilicity, facilitating better cell membrane penetration and interaction with target sites.

Applications in Drug Development

Research has explored the potential of this compound in developing new antimicrobial agents. Its derivatives have been synthesized and tested for their ability to inhibit bacterial growth, with some showing activity comparable to established antibiotics like rifampicin and isoniazid .

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for efficiency in pharmaceutical manufacturing. The compound can serve as a precursor for further modifications aimed at enhancing its pharmacological profile.

Synthetic Route Overview

- Starting Materials : Pyrazine derivatives.

- Reagents : Various reagents are employed to achieve the desired functional groups.

- Final Product : this compound.

Future Research Directions

The ongoing research into this compound emphasizes its potential as a lead compound for developing new antimycobacterial therapies. Future studies could focus on:

- Structural Modifications : To enhance activity and reduce toxicity.

- In Vivo Studies : To evaluate pharmacokinetics and therapeutic efficacy.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways in microorganisms or cancer cells, resulting in their death or reduced proliferation.

Comparison with Similar Compounds

Similar Compounds

- 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

- 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid

- 5-Methyl-3-hydroxy-3,4-dihydropyrazine-2-carboxylate

Uniqueness

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functionalities, which confer distinct chemical properties and reactivity. These features make it particularly useful in synthetic chemistry and pharmaceutical applications, where precise control over reactivity and solubility is crucial.

Biological Activity

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate hydrochloride (CAS Number: 859064-08-7) is a compound belonging to the pyrazine family, characterized by its potential biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, supported by data from various studies.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Structure | Chemical Structure |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

-

Inhibition Against Bacteria :

- The compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.004 mg/mL to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Escherichia coli .

- Comparative studies indicated that its efficacy surpassed that of conventional antibiotics like ampicillin and streptomycin by 10–50 times .

- Fungal Activity :

Antitumor Activity

The compound's potential as an antitumor agent has also been investigated. In vitro studies have demonstrated its ability to inhibit cell proliferation in various human tumor cell lines.

Research Insights:

- Cell Line Testing :

- Mechanism of Action :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of methyl 5-methyl-3-oxo-3,4-dihydropyrazine derivatives.

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| Methyl Derivative | 0.004 | Antibacterial |

| Ethyl Derivative | 0.015 | Antifungal |

The presence of specific functional groups significantly influences the biological activity, suggesting that modifications could enhance effectiveness against targeted pathogens .

Case Studies

- Study on Antimicrobial Efficacy :

- Antitumor Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.